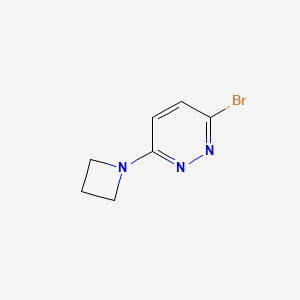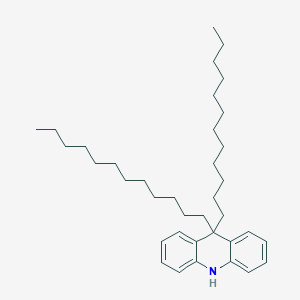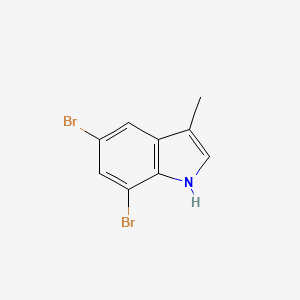![molecular formula C12H13BrN2O2 B13703478 Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate](/img/structure/B13703478.png)
Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate is an organic compound with the molecular formula C12H13BrN2O2 It is a derivative of propanoic acid and features a bromo and cyano-substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate typically involves the reaction of 2-bromo-4-cyanoaniline with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using batch or continuous flow reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions, although specific conditions for such reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Various oxidizing agents, depending on the desired product.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Amino derivatives.
Oxidation: Oxidized derivatives, potentially including carboxylic acids or aldehydes.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate is not well-documented. its reactivity can be attributed to the presence of the bromo and cyano groups, which can participate in various chemical reactions. The compound may interact with molecular targets through nucleophilic substitution or other reaction mechanisms, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-amino-3-(4-cyanophenyl)propanoate
- Ethyl 3-amino-3-(2-methylphenyl)propanoate
- Ethyl 3-[(3-chlorobenzyl)amino]propanoate
Uniqueness
Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate is unique due to the presence of both bromo and cyano groups on the phenyl ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in chemical synthesis and research.
Eigenschaften
Molekularformel |
C12H13BrN2O2 |
|---|---|
Molekulargewicht |
297.15 g/mol |
IUPAC-Name |
ethyl 3-(2-bromo-4-cyanoanilino)propanoate |
InChI |
InChI=1S/C12H13BrN2O2/c1-2-17-12(16)5-6-15-11-4-3-9(8-14)7-10(11)13/h3-4,7,15H,2,5-6H2,1H3 |
InChI-Schlüssel |
XKNGTIBYLSCBEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCNC1=C(C=C(C=C1)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



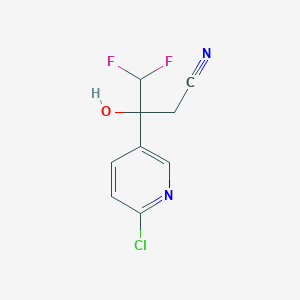
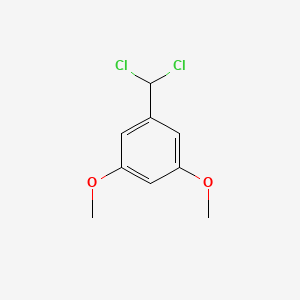
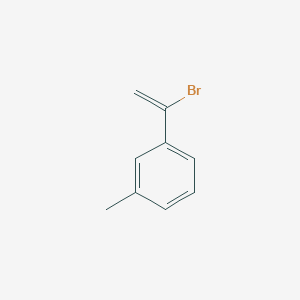


![2-Boc-2-azaspiro[4.5]decan-8-one Oxime](/img/structure/B13703433.png)
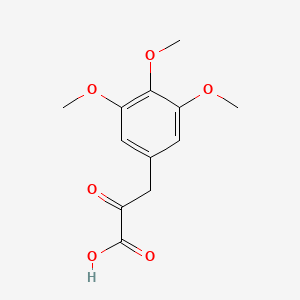
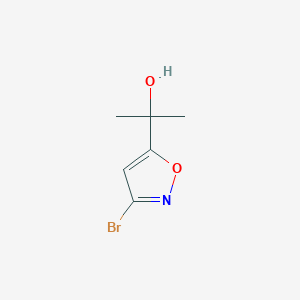

![(R)-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol](/img/structure/B13703468.png)
